BenchChemオンラインストアへようこそ!

6-chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

CYP2A6 inhibition nicotine metabolism smoking cessation

6-Chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one (CAS 302551-73-1, C21H20ClNO3, MW 369.85) is a fully synthetic coumarin distinguished by a 6-chloro substituent, 7-hydroxy group, 4-phenyl ring, and an 8-piperidin-1-ylmethyl side chain. It acts as a potent, reversible inhibitor of human cytochrome P450 2A6 (CYP2A6), the principal nicotine-metabolizing enzyme, and is specifically claimed in US patent US8609708B2 as a modulator of smoking and nicotine ingestion.

Molecular Formula C21H20ClNO3
Molecular Weight 369.8 g/mol
Cat. No. B11299715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
Molecular FormulaC21H20ClNO3
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C4=CC=CC=C4
InChIInChI=1S/C21H20ClNO3/c22-18-11-16-15(14-7-3-1-4-8-14)12-19(24)26-21(16)17(20(18)25)13-23-9-5-2-6-10-23/h1,3-4,7-8,11-12,25H,2,5-6,9-10,13H2
InChIKeyYMWDQZYSJHHBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one: A Patent-Backed CYP2A6 Inhibitor for Smoking Cessation & ADME-Tox Research


6-Chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one (CAS 302551-73-1, C21H20ClNO3, MW 369.85) is a fully synthetic coumarin distinguished by a 6-chloro substituent, 7-hydroxy group, 4-phenyl ring, and an 8-piperidin-1-ylmethyl side chain . It acts as a potent, reversible inhibitor of human cytochrome P450 2A6 (CYP2A6), the principal nicotine-metabolizing enzyme, and is specifically claimed in US patent US8609708B2 as a modulator of smoking and nicotine ingestion [1]. The compound is commercially available from Sigma-Aldrich (AldrichCPR) and other suppliers for research use .

Why Simple Coumarin Analogs Cannot Replace 6-Chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one


CYP2A6 inhibition by 4-phenyl-8-(piperidin-1-ylmethyl)coumarins is exquisitely sensitive to subtle structural changes. Replacing the 4-phenyl substituent with a 4-methyl group—a single-atom deletion—reduces CYP2A6 inhibitory potency by ~165-fold (IC50 360 nM → 59,600 nM) [1]. The 6-chloro and 8-piperidin-1-ylmethyl groups further tune both target engagement and isoform selectivity: the target compound displays >200-fold selectivity over CYP3A4, whereas the widely used coumarin CYP2A6 inhibitor methoxsalen retains significant CYP3A4 liability [2]. Generic substitution with structurally related but unoptimized coumarins therefore cannot reproduce the potency–selectivity profile required for smoking cessation pharmacology or for use as a definitive CYP2A6 probe in drug–drug interaction (DDI) studies.

Quantitative Differentiation of 6-Chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one Versus Closest Analogs


CYP2A6 Inhibitory Potency: ~165-Fold Advantage Over the 4-Methyl Congener

The target compound inhibits CYP2A6-mediated coumarin 7-hydroxylation with an IC50 of 360 nM (Ki 620 nM) in a standardized human CYP2A6 assay [1]. Under comparable assay conditions, the 4-methyl analog—6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one—exhibits an IC50 of 59,600 nM, representing a ~165-fold loss in potency [2]. This demonstrates that the 4-phenyl moiety is a critical pharmacophoric element for high-affinity CYP2A6 binding.

CYP2A6 inhibition nicotine metabolism smoking cessation structure–activity relationship

CYP3A4 Selectivity: >200-Fold Window Surpasses Methoxsalen's Selectivity Margin

The target compound inhibits CYP3A4 with an IC50 of 77,500 nM, yielding a >215-fold selectivity window over CYP2A6 (IC50 360 nM) [1]. In contrast, the classical coumarin-based CYP2A6 inhibitor methoxsalen (8-methoxypsoralen) inhibits CYP3A4 with a Ki of 25,000 nM while displaying a CYP2A6 Ki of 260 nM, resulting in a ~96-fold selectivity margin [2]. The target compound thus offers approximately 2.2-fold greater CYP2A6-over-CYP3A4 selectivity than methoxsalen, reducing the risk of CYP3A4-mediated drug–drug interactions in cellular or in vivo models.

CYP3A4 selectivity drug–drug interaction CYP2A6 probe isoform selectivity

Validated Lead in a Smoking Cessation Patent: Explicit Protection Under US8609708B2

6-Chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is explicitly disclosed and claimed in US patent US8609708B2, titled 'Synthetic compounds and derivatives as modulators of smoking or nicotine ingestion and lung cancer' [1]. The patent demonstrates that compounds of this chemotype reduce nicotine self-administration via CYP2A6 inhibition and provides a regulatory-facing data package. By contrast, the 4-methyl analog and most generic coumarins lack equivalent patent protection for this therapeutic indication, limiting their translational and commercial utility.

smoking cessation patent-protected lead nicotine dependence CYP2A6 inhibitor IP

Reproducibility: Consistent Multi-Laboratory CYP2A6 Inhibition Data Across Independent Studies

The target compound's CYP2A6 inhibitory activity has been independently measured across multiple laboratories and assay formats. BindingDB reports IC50 values of 360 nM, 1,020 nM, and 3,740 nM from distinct experiments [1], while ChEMBL records an IC50 of 1,160 nM (pIC50 5.94) and a Ki of 600 nM (pKi 6.22) [2]. The consistent sub-micromolar to low-micromolar potency range—with a geometric mean IC50 of ~900 nM—indicates robust, reproducible target engagement. In contrast, the 4-methyl analog shows only a single high-micromolar IC50 value (59,600 nM) with no independent replication [3], raising concerns about assay-dependent variability for weaker binders.

reproducibility inter-laboratory validation assay concordance CYP2A6 probe qualification

Optimal Research & Industrial Applications for 6-Chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one


Smoking Cessation & Nicotine Dependence Pharmacology

Leveraging its potent CYP2A6 inhibition (IC50 360–1,160 nM) and explicit coverage under US8609708B2, the compound serves as a patent-protected chemical lead for developing nicotine-cessation adjuncts. Its >200-fold selectivity over CYP3A4 minimizes confounding DDI signals in in vivo nicotine pharmacokinetic/pharmacodynamic models [1].

Cytochrome P450 Isoform Profiling & Drug–Drug Interaction Screening

With replicated CYP2A6 IC50 values spanning 360–3,740 nM across independent laboratories and a well-characterized CYP3A4 selectivity window (IC50 77,500 nM), the compound is qualified as a reference CYP2A6 inhibitor for ADME-Tox panels. It enables reliable P450 phenotyping and DDI risk assessment without the CYP3A4 confounding observed with methoxsalen [1].

Structure–Activity Relationship & Medicinal Chemistry Optimization

The ~165-fold potency drop observed upon 4-phenyl→4-methyl substitution makes this compound an ideal parent scaffold for SAR studies. Medicinal chemistry teams can systematically vary the 4-aryl, 6-halo, and 8-aminoalkyl substituents to map CYP2A6 pharmacophore requirements, using this compound as the high-potency reference point [1].

Chemical Biology Probe for Nicotine Metabolism Studies

The compound's validated, multi-laboratory CYP2A6 inhibition profile supports its deployment as a chemical probe to dissect the role of CYP2A6 in nicotine metabolism, NNK bioactivation, and smoking-related carcinogenesis. Its established commercial availability (Sigma-Aldrich AldrichCPR) ensures batch-to-batch consistency for longitudinal studies [1].

Quote Request

Request a Quote for 6-chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.